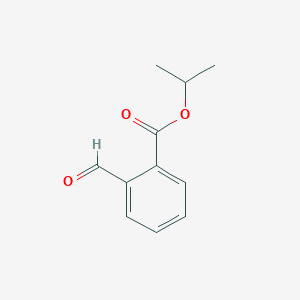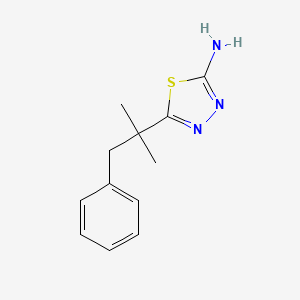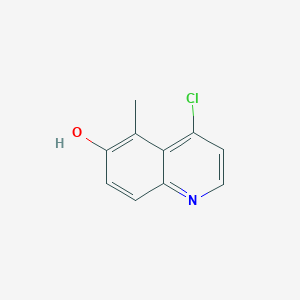
Propan-2-yl 2-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-formylbenzoate is an organic compound with the molecular formula C11H12O3 It is an ester formed from the reaction of isopropanol and 2-formylbenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-formylbenzoate can be synthesized through the esterification of 2-formylbenzoic acid with isopropanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the production of the ester.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 2-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-formylbenzoic acid is converted to 2-carboxybenzoic acid.
Reduction: 2-formylbenzoic acid is converted to 2-hydroxymethylbenzoate.
Substitution: Various esters or amides can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
Propan-2-yl 2-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of propan-2-yl 2-formylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The aldehyde group can also form Schiff bases with amines, leading to the formation of imines that can further react to form more complex structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-formylbenzoate: Similar structure but with a methyl ester group instead of an isopropyl ester group.
Ethyl 2-formylbenzoate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.
Propan-2-yl 4-formylbenzoate: Similar structure but with the formyl group at the para position instead of the ortho position.
Uniqueness
Propan-2-yl 2-formylbenzoate is unique due to the presence of both an isopropyl ester group and an ortho-formyl group
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
propan-2-yl 2-formylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-8(2)14-11(13)10-6-4-3-5-9(10)7-12/h3-8H,1-2H3 |
Clé InChI |
MNTBLDZEEHVCFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC=CC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13874202.png)





![5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13874231.png)
![[(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] N-(4-chlorophenyl)carbamate](/img/structure/B13874233.png)

